REACTION_CXSMILES
|
BrC[C:3]1[C:12]2[C:7](=[CH:8][C:9](OC)=[CH:10][CH:11]=2)OC(=O)C=1.[C:16]([O-:19])(=[O:18])[CH3:17].[Ca+2].[C:21]([O-])(=[O:23])C.Cl>C(O)(=O)C.C(O)C>[OH:23][C:21]1[C:9]2[C:10](=[CH:11][C:12]([CH3:3])=[CH:7][CH:8]=2)[O:18][C:16](=[O:19])[CH:17]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(OC2=CC(=CC=C12)OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
calcium acetate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The residue is heated
|
Type
|
CUSTOM
|
Details
|
The volatile components are removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in chloroform
|
Type
|
EXTRACTION
|
Details
|
The resulting solution is made free of acids by extraction with diluted aqueous ammoniac and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over annealed potassium carbonate
|
Type
|
CUSTOM
|
Details
|
After removing the chloroform in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethylacetate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |